Ethyl tetracosanoate

Vue d'ensemble

Description

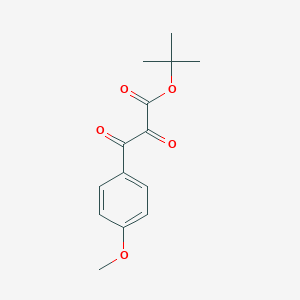

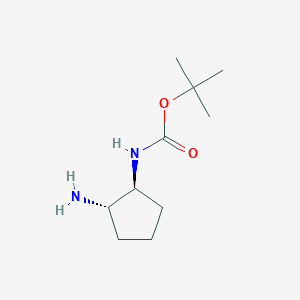

Ethyl tetracosanoate, also known as ethyl heptacosanoate, is a long-chain fatty acid ester that is widely used in scientific research as a model compound for studying the structure and function of fatty acids. It is a saturated fatty acid with a molecular formula of C26H54O2, and is composed of a carboxylic acid and an alcohol group. This compound has been extensively studied due to its unique properties and its potential applications in biochemistry, nutrition, and medicine.

Applications De Recherche Scientifique

Application in Plant Growth Regulation

- Trinexapac-ethyl in Grass Seed Production : Trinexapac-ethyl (TE), a plant growth regulator, demonstrates efficacy in controlling lodging and enhancing seed yield in tall fescue. TE effectively reduced stem length, which is crucial for lodging control. A significant increase in seed yield was observed, attributed to increased seed number and improved harvest index, without affecting the seed weight or above-ground biomass (Chastain et al., 2015).

Applications in Material Science

- Poly(ethylene furanoate) Synthesis and Decomposition : The use of catalysts like tin(II) 2-ethylhexanoate (TEH) in the synthesis of poly(ethylene furanoate) (PEF) was studied. This research highlights the catalyst's influence on the recyclability and decomposition mechanism of PEF, a biobased polyester, relevant for sustainable material development (Terzopoulou et al., 2017).

- Enhancing Mechanical Properties of ETFE Foils : Research on Poly(ethylene tetra fluoroethylene) or ETFE foils, which are used in cladding and roof applications, revealed that creep of ETFE increases with axial stress. This study provided insights into the mechanical properties of ETFE under tensile loading conditions, important for architectural applications (Charbonneau et al., 2014).

Applications in Chemical Analysis

- Analysis of Very-Long-Chain Fatty Acids in Plasma : A sensitive fluorimetric liquid chromatographic method was developed for analyzing very-long-chain fatty acids like tetracosanoic acid in human plasma. This method, which involves the use of fluorescent derivatives, is crucial for diagnosing hereditary diseases such as X-linked adrenoleukodystrophy (Chung et al., 2008).

Applications in Energy and Environment

- Improving Photovoltaic Performance in Solar Cells : Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) was investigated as an electrolyte solvent for lithium/sulfur batteries. The study focused on the influence of ETFE in electrolyte on cell properties, demonstrating its potential to enhance the stability of electrolyte/anode interface and overall electrochemical performances (Lu et al., 2015).

Mécanisme D'action

Ethyl Tetracosanoate, also known as Ethyl Lignocerate, is a chemical compound with the formula C26H52O2 . Despite its widespread presence, the specific biological activities and mechanisms of action of this compound are not well-studied. This article aims to provide a comprehensive overview of the potential mechanisms of action, biochemical pathways, pharmacokinetics, and environmental influences on this compound.

Analyse Biochimique

Biochemical Properties

Esters like Ethyl Tetracosanoate are known to participate in esterification and hydrolysis reactions . In esterification, an alcohol and a carboxylic acid react to form an ester and water . In hydrolysis, the ester reacts with water to form an alcohol and a carboxylic acid

Cellular Effects

Esters are known to play roles in cellular processes such as lipid metabolism and cell signaling . This compound may influence cell function by participating in these processes.

Molecular Mechanism

As an ester, it may bind to enzymes or other biomolecules involved in esterification or hydrolysis reactions . It may also influence gene expression by interacting with transcription factors or other regulatory proteins .

Dosage Effects in Animal Models

It is known that the effects of many biochemical compounds can vary with dosage

Metabolic Pathways

Propriétés

IUPAC Name |

ethyl tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-4-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXFYSSXNQQBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

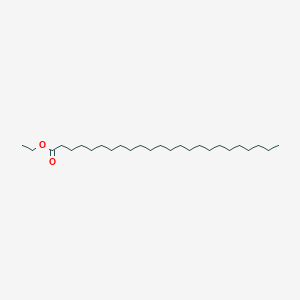

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179384 | |

| Record name | Ethyl tetracosanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24634-95-5 | |

| Record name | Ethyl tetracosanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024634955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24634-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl tetracosanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl Tetracosanoate being found in the seeds of Pentaclethra macrophylla?

A1: The presence of this compound in Pentaclethra macrophylla seeds is notable due to the seed's traditional use in food and medicine. The study by [] demonstrated that fermentation of these seeds increased the content of linoleic acid, another fatty acid with potential health benefits. This suggests fermentation could also impact this compound levels, potentially enhancing the nutritional and medicinal value of the seeds.

Q2: Beyond Pentaclethra macrophylla, are there other natural sources of this compound?

A2: Yes, this compound has been identified in other plant sources. For example, it was found as a constituent of the volatile compounds in the grape hybrid cultivar Othello (Vitis vinifera x (Vitis labrusca x Vitis riparia)) []. This highlights the presence of this compound in diverse plant species.

Q3: Has this compound been isolated and characterized from natural sources?

A3: Yes, this compound has been successfully isolated and characterized. In a study investigating Tinospora oblongifolia, researchers isolated a new ceramide, 2,3-dihydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyicosan-2-yl]tetracosanamide, alongside known compounds including this compound []. This isolation enabled further structural characterization and investigation of its potential biological activities.

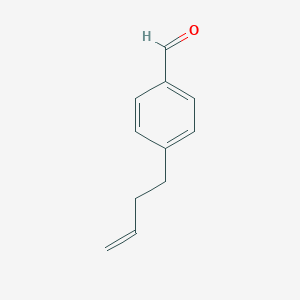

Q4: What is the connection between this compound and 2-[4'-hydroxyphenyl]-ethanol?

A4: Research has shown that this compound can exist as an esterified form of 2-[4'-hydroxyphenyl]-ethanol. In a study on Buddleja cordata subsp. cordata, scientists identified a mixture of ten new long-chain esters of 2-[4'-hydroxyphenyl]-ethanol, including this compound []. This finding suggests potential biosynthetic pathways and interactions between these compounds within the plant.

Q5: How is this compound detected and quantified in complex mixtures?

A5: Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for analyzing this compound in complex mixtures. This technique was employed to identify and quantify this compound in the seed oil of Brachystegia eurycoma []. The study highlights the sensitivity and accuracy of GC-MS in analyzing the composition of natural products containing this compound.

Q6: What can be learned from the presence of this compound and squalene in Drypetes cumingii?

A6: The identification of both this compound and squalene, a triterpene with various biological activities, in Drypetes cumingii suggests a potential synergistic relationship between these compounds []. Further research is needed to explore potential combined effects and their ecological relevance within the plant.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)

![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)

![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)